N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
Description
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is an intricate compound that represents a confluence of various heterocyclic frameworks
Properties
IUPAC Name |
N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c22-14(12-2-1-6-23-12)16-4-5-21-8-11(18-20-21)15-17-13(19-24-15)10-3-7-25-9-10/h1-3,6-9H,4-5H2,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZUZJJGEWKCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s architecture necessitates a modular approach, dissecting the structure into three primary components:
- 1,2,3-Triazole core with N1-ethyl and C4-oxadiazole substituents.
- 3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl moiety.
- Furan-2-carboxamide side chain.
Triazole Core Construction
The 1,2,3-triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the regioselectivity of the reaction to yield the 1,4-disubstituted triazole. Computational modeling confirms that steric and electronic factors favor this regiochemistry, with the ethyl azide and propargyl oxadiazole precursors aligning optimally under Cu(I) coordination.
Oxadiazole-Thiophene Subunit Synthesis
The 1,2,4-oxadiazole ring is assembled through cyclization of a thiophene-3-carboximidamide with a nitrile oxide, facilitated by microwave-assisted heating to enhance reaction efficiency. Thiophen-3-yl incorporation occurs via a nucleophilic aromatic substitution (SNAr) on a pre-functionalized oxadiazole intermediate.
Furan-2-carboxamide Side Chain Installation
The furan-2-carboxamide group is introduced via carbodiimide-mediated coupling (e.g., T3P or HATU) between furan-2-carboxylic acid and the ethylamine-linked triazole intermediate. Solvent polarity and base selection critically influence reaction yield, with tetrahydrofuran (THF) and N,N-diisopropylethylamine (DIEA) providing optimal results.
Detailed Synthetic Protocols
Synthesis of 3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl Propargyl Precursor
Thiophene-3-carboximidamide Preparation
Thiophene-3-carbonitrile (10 mmol) is treated with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) under reflux (80°C, 6 h). The resultant amidoxime is isolated via vacuum filtration (yield: 85%).
Oxadiazole Cyclization
The amidoxime (8 mmol) is reacted with propargyl chlorooxime (8.4 mmol) in dichloromethane (DCM) with triethylamine (TEA, 10 mmol) as base. Microwave irradiation (150 W, 120°C, 30 min) drives the cyclodehydration, yielding the 3-(thiophen-3-yl)-5-(prop-2-yn-1-yl)-1,2,4-oxadiazole (yield: 78%).
Table 1: Optimization of Oxadiazole Cyclization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional heating | 52 | 89% |
| Microwave irradiation | 78 | 95% |
| Solvent: DCM vs. THF | 78 vs. 65 | 95% vs. 90% |
CuAAC for Triazole Formation
Ethyl Azide Synthesis
Ethyl bromide (5 mmol) is treated with sodium azide (6 mmol) in dimethylformamide (DMF) at 60°C for 12 h, yielding ethyl azide (93% conversion).
Click Reaction
The propargyl oxadiazole (4 mmol) and ethyl azide (4.2 mmol) are combined in tert-butanol/water (4:1) with CuSO4·5H2O (0.2 mmol) and sodium ascorbate (0.4 mmol). The reaction proceeds at 25°C for 24 h, affording the 1,4-disubstituted triazole (yield: 91%).
Key Analytical Data :
Amide Coupling for Furan-2-carboxamide Installation
Furan-2-carboxylic Acid Activation
Furan-2-carboxylic acid (3 mmol) is activated with T3P (50% in ethyl acetate, 3.3 mmol) in THF at 0–5°C, using DIEA (6 mmol) as base.
Amidation Reaction
The activated acid is added to the triazole-ethylamine intermediate (2.8 mmol) in THF, stirred at 25°C for 12 h. Workup includes extraction with ethyl acetate and silica gel chromatography (eluent: ethyl acetate/hexane, 1:1), yielding the target compound (yield: 86%).
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Yield (%) | Reaction Time (h) |
|---|---|---|
| T3P | 86 | 12 |
| HATU | 82 | 10 |
| EDCl/HOBt | 75 | 18 |
Reaction Optimization and Mechanistic Insights
Microwave vs. Conventional Heating in Oxadiazole Synthesis
Microwave irradiation reduces reaction time from 12 h to 30 min while improving yield by 26%, attributed to enhanced energy transfer and reduced side reactions.
Analytical Characterization and Validation
Spectroscopic Confirmation
Industrial-Scale Considerations
Cost-Effective Reagent Selection
T3P offers advantages over HATU in large-scale synthesis due to lower cost and reduced epimerization risk.
Waste Stream Management
Copper residues from CuAAC are removed via chelating resins (e.g., QuadraPure™), achieving <1 ppm residual Cu in the final product.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety (CNO) exhibits electrophilic character at the C5 position due to electron-withdrawing effects of adjacent nitrogen and oxygen atoms. Key reactions include:
For example, reduction under hydrogenation conditions yields intermediates with enhanced conformational flexibility, as observed in related oxadiazole-based HDAC inhibitors .
Transformations of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring demonstrates stability under physiological conditions but participates in:
Coordination with transition metals is facilitated by the triazole’s lone electron pairs, as demonstrated in analogous compounds used for antimicrobial agents.
Reactivity of the Furan Carboxamide Group
The furan-2-carboxamide group undergoes hydrolysis and electrophilic substitution:
Hydrolysis studies indicate pseudo-first-order kinetics, with activation energy () of ~45 kJ/mol calculated for related carboxamides .
Thiophene Substituent Reactivity
The thiophen-3-yl group participates in electrophilic substitution and cross-coupling reactions:
| Reaction Type | Conditions | Product(s) | Catalytic System |
|---|---|---|---|
| Sulfonation | HSO, SO | Thiophene-3-sulfonic acid derivative | Requires excess SO |
| Suzuki Coupling | Pd(PPh), KCO | Biaryl derivatives | High regioselectivity (>90%) |
Suzuki coupling with aryl boronic acids expands the compound’s aromatic system, enhancing π-π stacking interactions in material science applications .
Stability Under Physiological Conditions
In vitro studies reveal:
-
pH Stability : Stable in pH 5–8 buffers (24-hour incubation, >95% intact).
-
Metabolic Degradation : Hepatic microsomes induce oxadiazole ring cleavage (t = 2.1 hours) .
Reaction Optimization Strategies
Industrial-scale synthesis employs:
-
Continuous Flow Reactors : Improved heat transfer for exothermic triazole formations.
-
Microwave Assistance : 5-minute reactions for oxadiazole derivatization (54–75% yield) .
Key Challenges and Solutions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide have shown promising results against various cancer cell lines. In particular, modifications of the oxadiazole structure have been linked to enhanced cytotoxicity against human cancer cells such as HCT116 and A549 .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Triazole derivatives are known for their effectiveness against a range of bacteria and fungi. Studies have demonstrated that similar oxadiazole-based compounds possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Agricultural Applications
Pesticidal Activity
Compounds with oxadiazole and triazole structures are recognized for their pesticidal properties. Research has shown that these compounds can act as effective herbicides and insecticides. The presence of thiophene in the molecular structure may enhance the bioactivity against pests while minimizing toxicity to non-target organisms .
Material Science
Polymeric Applications
The unique structural features of this compound allow for its incorporation into polymeric materials. Its ability to form stable complexes with metals suggests potential uses in developing advanced materials with specific properties such as conductivity or enhanced mechanical strength .
Case Studies
Mechanism of Action
The mechanism by which N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects would largely depend on its interactions at a molecular level.
Potential molecular targets might include enzymes or receptors where the compound could act as an inhibitor or activator.
The pathways involved could be diverse, involving inhibition of enzymatic activity, interference with receptor-ligand interactions, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Biological Activity
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications and mechanisms of action.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including those containing thiophene and triazole moieties. Research indicates that compounds with these structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of DNA Synthesis : Oxadiazole derivatives have been shown to interfere with RNA and DNA synthesis in cancer cells. For example, certain derivatives exhibit selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency against these cells .
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways. In studies involving MCF-7 cells, increased expression of p53 and caspase-3 cleavage were observed, suggesting that the compound promotes programmed cell death in malignant cells .
- Cell Cycle Arrest : Flow cytometry analyses revealed that some derivatives cause cell cycle arrest at the G0-G1 phase, thereby inhibiting further cell division and proliferation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies on related oxadiazole derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The metabolic stability and bioavailability of these compounds contribute to their potential as therapeutic agents against resistant strains of bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism. For instance, oxadiazole derivatives have been shown to affect telomerase and topoisomerase activities .
- Targeting Kinases : The thiophene and oxadiazole rings can interact with protein kinases involved in tumorigenesis, potentially disrupting signaling pathways critical for cancer cell survival .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | HeLa | 2.41 | Cell cycle arrest |
| Compound C | PC-3 | 5.00 | DNA synthesis inhibition |
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound Name | Strain Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound D | Wild-type | 32 | Excellent metabolic stability |
| Compound E | Monoresistant | 16 | High bioavailability |
Case Study 1: Antitumor Efficacy in MCF-7 Cells
A study investigated the effects of a series of oxadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds containing thiophene rings significantly inhibited cell growth compared to controls. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway.
Case Study 2: Activity Against Drug-resistant Tuberculosis
Another research effort focused on the efficacy of oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The study found that certain compounds exhibited low MIC values and maintained activity against resistant strains, suggesting their potential as new therapeutic agents in tuberculosis treatment.
Q & A
Q. What are the key synthetic strategies for preparing N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide?
The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of thiophene-3-carboxylic acid derivatives with amidoximes under reflux in ethanol .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole moiety, using propargylamine derivatives .
- Step 3 : Final coupling of the triazole-oxadiazole intermediate with furan-2-carboxamide via nucleophilic substitution or amide bond formation .
Purification : Recrystallization from ethanol/DMF mixtures (yields: 60–75%) and characterization via IR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (thiophene protons at δ 7.2–7.5 ppm) .
Q. How is the structural integrity of this compound validated during synthesis?
- IR Spectroscopy : Confirms key functional groups (e.g., oxadiazole C=N at ~1600 cm⁻¹, triazole C-H at ~3100 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan methylene at δ 4.2–4.5 ppm, triazole CH at δ 7.8–8.1 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₁₂N₆O₂S: calculated 352.08, observed 352.07) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving oxadiazole-triazole hybrids?
- Critical Parameters :
- Reagent Ratios : Use a 1.2:1 molar ratio of azide to alkyne for CuAAC to minimize unreacted intermediates .
- Catalyst Efficiency : Replace Cu(I) with Ru(II) catalysts for regioselective triazole formation under milder conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for oxadiazole formation compared to ethanol .
- Byproduct Mitigation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes unreacted thiophene derivatives .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
- Purity Checks : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity, eliminating confounding impurities .
- Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) verifies regiochemistry of triazole and oxadiazole rings, which impacts target binding .
Q. How do substituent modifications on the thiophene or furan rings influence pharmacological properties?
- SAR Insights :
- Thiophene Substituents : Electron-withdrawing groups (e.g., -NO₂) at the 3-position enhance antimicrobial activity but reduce solubility. Replace with -OCH₃ for balanced lipophilicity .
- Furan Modifications : Methylation at the 5-position of the furan ring improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in liver microsomes) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps correlating with reactive oxygen species (ROS) generation in anticancer assays .
Methodological Challenges and Solutions
Q. What analytical techniques are recommended for quantifying trace impurities in bulk samples?
Q. How can researchers address low solubility in in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
